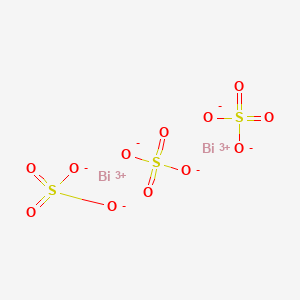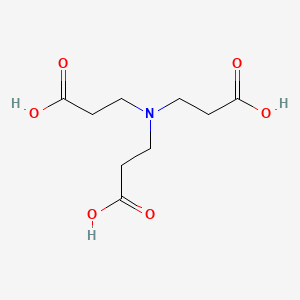
Bismuth sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a white solid that is hygroscopic and decomposes at 465°C to bismuth (III) oxysulfate. This compound is isotypic to antimony (III) sulfate and has various applications in scientific research, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Reaction of Bismuth (III) Nitrate with Sulfuric Acid: One common method involves reacting bismuth (III) nitrate with sulfuric acid to produce bismuth sulfate and nitric acid.
Treatment of Lithium Bismuthate with Sulfuric Acid: Another method is treating lithium bismuthate with sulfuric acid to produce this compound.
Industrial Production Methods: this compound is produced on an industrial scale through the reaction of bismuth (III) nitrate with sulfuric acid. The process involves careful control of reaction conditions to ensure the purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often involving strong oxidizing agents.
Reduction: Reduction reactions involving this compound typically require reducing agents.
Substitution: Substitution reactions can occur, where this compound reacts with other compounds to form new products.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like hydrogen gas or carbon monoxide.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Bismuth (III) oxysulfate.
Reduction Products: Elemental bismuth or bismuth (III) oxide.
Substitution Products: Various bismuth-containing compounds depending on the reagents used.
Mechanism of Action
Target of Action
Bismuth-based drugs, including Bismuth Sulfate, have been primarily used to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . The primary targets of this compound are therefore the bacteria causing these conditions.
Mode of Action
It is known that this compound can inactivate enzymes involved in respiration, such as f1-atpase, and other enzymes, such as urease and alcohol dehydrogenase . It also interferes with a range of Zn 2+ - and Fe 3+ -regulating proteins .
Biochemical Pathways
This compound affects several biochemical pathways. By inactivating certain enzymes and interfering with metal-regulating proteins, this compound disrupts the normal functioning of the targeted bacteria, leading to their eradication .
Pharmacokinetics
This means that only a small portion of the ingested this compound is absorbed into the bloodstream, limiting its systemic effects. The majority of the compound remains in the gastrointestinal tract, where it exerts its primary therapeutic effects .
Result of Action
The result of this compound’s action is the eradication of the targeted bacteria, leading to the alleviation of symptoms associated with conditions like peptic ulcers and gastritis . By disrupting the normal functioning of the bacteria, this compound helps to restore the normal balance of the gastrointestinal tract.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its solubility and therefore its bioavailability can be affected by the pH of the environment . Furthermore, this compound decomposes at high temperatures, which can affect its stability and efficacy .
Scientific Research Applications
Bismuth sulfate has several applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of other metal sulfate salts.
Biology: Employed in biological studies involving bismuth-based nanoparticles for therapeutic, diagnostic, and biosensing applications.
Medicine: Utilized in pharmaceuticals, particularly in the treatment of gastrointestinal disorders.
Industry: Applied in the production of bismuth-based materials for catalysis and other industrial processes.
Comparison with Similar Compounds
Bismuth sulfate is often compared with other bismuth compounds such as bismuth (III) oxide, bismuth subsalicylate, and bismuth (III) chloride. These compounds share similar properties but differ in their specific applications and mechanisms of action. For instance, bismuth subsalicylate is commonly used in over-the-counter medications for treating gastrointestinal issues, while bismuth (III) chloride is used in various chemical synthesis processes.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
7787-68-0 |
|---|---|
Molecular Formula |
BiH2O4S |
Molecular Weight |
307.06 g/mol |
IUPAC Name |
dibismuth;trisulfate |
InChI |
InChI=1S/Bi.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI Key |
BLVSOZQAHVWNSE-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Bi+3].[Bi+3] |
Canonical SMILES |
OS(=O)(=O)O.[Bi] |
Key on ui other cas no. |
34571-00-1 7787-68-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















